molecular formula C12H18BNO4 B1592322 3-(2-Morpholinoethoxy)phenylboronic acid CAS No. 787591-35-9

3-(2-Morpholinoethoxy)phenylboronic acid

Cat. No.: B1592322
CAS No.: 787591-35-9
M. Wt: 251.09 g/mol
InChI Key: KUXSLEXAYSGYIE-UHFFFAOYSA-N
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Description

3-(2-Morpholinoethoxy)phenylboronic acid is a boronic acid derivative characterized by its unique structure, which includes a morpholine ring and a phenylboronic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Morpholinoethoxy)phenylboronic acid typically involves the reaction of 2-morpholinoethanol with phenylboronic acid under specific conditions. The reaction can be carried out in the presence of a catalyst, such as palladium, and a suitable solvent, such as dichloromethane or toluene. The reaction temperature and time are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor depends on the desired scale and efficiency of the process. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Morpholinoethoxy)phenylboronic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines, alcohols, and thiols.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of phenolic derivatives.

  • Reduction: Reduction reactions can produce boronic acid derivatives with reduced functional groups.

  • Substitution: Substitution reactions can result in the formation of various substituted phenylboronic acids.

Scientific Research Applications

3-(2-Morpholinoethoxy)phenylboronic acid has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is employed in the study of enzyme inhibition and as a probe in biological assays.

  • Industry: It is used in the production of materials and chemicals with specific properties.

Mechanism of Action

The mechanism by which 3-(2-Morpholinoethoxy)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid moiety can form reversible covalent bonds with diols and other functional groups, leading to the modulation of biological processes. The specific molecular targets and pathways involved depend on the context of its application.

Comparison with Similar Compounds

3-(2-Morpholinoethoxy)phenylboronic acid is unique due to its specific structural features, which distinguish it from other boronic acid derivatives. Similar compounds include:

  • Phenylboronic acid: Lacks the morpholine ring.

  • 2-Morpholinoethanol: Lacks the boronic acid moiety.

  • Other boronic acid derivatives: May have different substituents or functional groups.

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Properties

IUPAC Name

[3-(2-morpholin-4-ylethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO4/c15-13(16)11-2-1-3-12(10-11)18-9-6-14-4-7-17-8-5-14/h1-3,10,15-16H,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXSLEXAYSGYIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCCN2CCOCC2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610473
Record name {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

787591-35-9
Record name {3-[2-(Morpholin-4-yl)ethoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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